molecular formula C14H9F3N4O B038102 7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 115930-92-2

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B038102
M. Wt: 306.24 g/mol
InChI Key: NISNJNISVXZUQS-UHFFFAOYSA-N
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Description

“7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a chemical compound with the molecular formula C14H9F3N4S . It has been reported in the literature as a product of a Suzuki–Miyaura cross-coupling reaction .


Synthesis Analysis

The synthesis of this compound has been reported to start from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a trifluoromethylphenyl group at the 7-position . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a key step in the synthesis of this compound . This reaction is widely recognized as a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 78.9±0.5 cm3, and a molar volume of 212.2±7.0 cm3 . Its LogP is 1.66, indicating its lipophilicity .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines-based fluorophores, which include the compound , are crucial tools for studying the dynamics of intracellular processes . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Chemosensors

These compounds are also used as chemosensors . The presence of heteroatoms (B, N, O or S) in these compounds makes them potential chelating agents for ions .

Organic Materials Progress

The progress of organic materials is another field where these compounds find their application . Their significant photophysical properties have attracted a great deal of attention in material science .

Bioimaging Applications

Pyrazolo[1,5-a]pyrimidines have been used in bioimaging applications . Their structural diversity and better solubility in green solvents make them suitable for this purpose .

Antitumor Scaffold

These compounds have shown potential as an antitumor scaffold . They have been used in the design of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidines have shown enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs .

Estrogen Receptor Activity

The compound “7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” has been used to distinguish the various activities of the two estrogen receptors . It has been found that estrogen can have opposite effects in some tumors expressing ERα compared to Erβ, with Erα enhancing and Erβ suppressing tumor cell growth .

Anticancer Activity

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have shown excellent anticancer activity against human cancer cell lines . They have led to cell death by apoptosis as they inhibited the CDK enzyme .

Future Directions

The future directions for this compound could involve further exploration of its biological activity, as well as optimization of its synthesis. The Suzuki–Miyaura cross-coupling reaction used in its synthesis is a versatile tool in medicinal chemistry, and further exploration of this reaction could lead to the development of new compounds with improved properties .

properties

IUPAC Name

7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-7H,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISNJNISVXZUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NC3=C(C=NN23)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380620
Record name 7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

CAS RN

115930-92-2
Record name 7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115930-92-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3.0 g of 7-(α,α,α-trifluoro-m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (prepared as described in U.S. Pat. No. 4,236,005) and 150 ml of concentrated sulfuric acid was stirred at room temperature for 4 hours. The solution was then carefully poured into ice water with stirring. The white precipitate formed was collected, washed with water and then with saturated sodium bicarbonate until it was neutral. The solid was heated with one liter of isopropyl alcohol and filtered. The white solid was dried in vacuo and gave the product of the example as a colorless solid, mp 256°-258° C.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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